molecular formula C14H14F2N4OS B6698039 N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide

Cat. No.: B6698039
M. Wt: 324.35 g/mol
InChI Key: IWGKPTBGBCUZKU-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4OS/c1-8-13(22-19-18-8)14(21)17-10-4-5-20(7-10)12-3-2-9(15)6-11(12)16/h2-3,6,10H,4-5,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGKPTBGBCUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced through a substitution reaction, followed by the formation of the thiadiazole ring. The final step involves the coupling of the pyrrolidine and thiadiazole moieties to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]methanamine
  • (2,6-Difluorophenyl)(pyrrolidin-1-yl)methanone

Uniqueness

N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in certain applications.

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